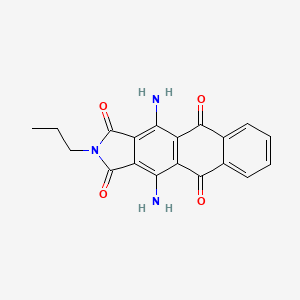
Einecs 298-282-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, compound with hydroxylamine (1:1), typically involves the reaction of octanoic acid with hydroxylamine. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions as in the laboratory. The process involves the use of large reactors, precise control of reaction parameters, and purification steps to obtain the final product with high purity. The industrial production methods are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, compound with hydroxylamine (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Octanoic acid, compound with hydroxylamine (1:1), has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of octanoic acid, compound with hydroxylamine (1:1), involves its interaction with specific molecular targets. The hydroxylamine group can form bonds with various biomolecules, affecting their function and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its chemical interactions .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A fatty acid with similar chemical properties but without the hydroxylamine group.
Hydroxylamine: A compound with a similar functional group but different chemical structure and properties.
Uniqueness
Octanoic acid, compound with hydroxylamine (1:1), is unique due to the presence of both octanoic acid and hydroxylamine in its structure. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
93803-08-8 |
|---|---|
Molecular Formula |
C8H19NO3 |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
hydroxylamine;octanoic acid |
InChI |
InChI=1S/C8H16O2.H3NO/c1-2-3-4-5-6-7-8(9)10;1-2/h2-7H2,1H3,(H,9,10);2H,1H2 |
InChI Key |
JZEZSSRLXAUFEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




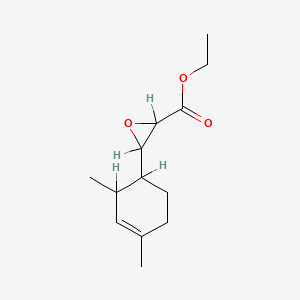
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
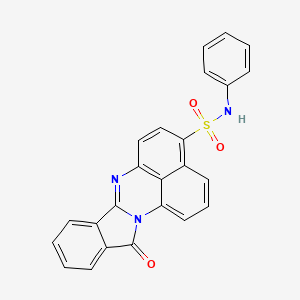
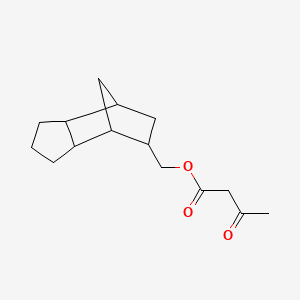

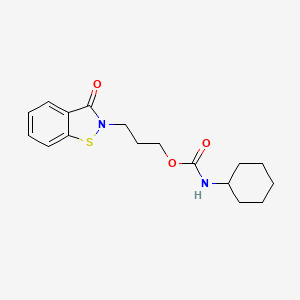
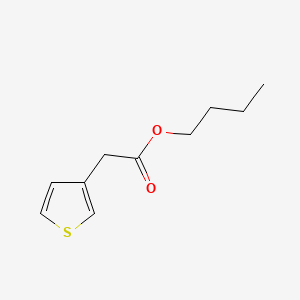
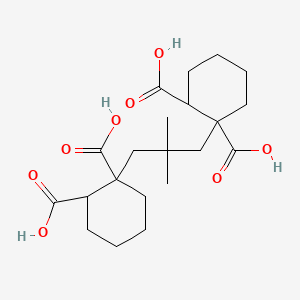


![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)
